molecular formula C11H22N2O4 B14753635 butyl N-[(butoxycarbonylamino)methyl]carbamate CAS No. 2533-21-3

butyl N-[(butoxycarbonylamino)methyl]carbamate

Cat. No.: B14753635
CAS No.: 2533-21-3
M. Wt: 246.30 g/mol
InChI Key: XIRMSNNTZFJODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl N-[(butoxycarbonylamino)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O4. It is commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability under various conditions, making it a valuable reagent in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[(butoxycarbonylamino)methyl]carbamate typically involves the reaction of butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyl N-[(butoxycarbonylamino)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Butyl N-[(butoxycarbonylamino)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drug candidates and as a reagent in medicinal chemistry.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl N-[(butoxycarbonylamino)methyl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl N-[(butoxycarbonylamino)methyl]carbamate is unique due to its specific stability and reactivity profile. It offers a balance between stability under reaction conditions and ease of deprotection, making it a versatile reagent in various synthetic applications .

Properties

CAS No.

2533-21-3

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

butyl N-[(butoxycarbonylamino)methyl]carbamate

InChI

InChI=1S/C11H22N2O4/c1-3-5-7-16-10(14)12-9-13-11(15)17-8-6-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

XIRMSNNTZFJODV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NCNC(=O)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.